REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:1][CH:2]1[CH2:3][C:4]([B:9]2[O:10][C:11]([CH3:12])([CH3:13])[C:14]([CH3:15])([CH3:16])[O:17]2)=[CH:5][C:6](=[O:8])[CH2:7]1.[Cl:24][c:25]1[c:26]([N+:31](=[O:32])[O-:33])[cH:27][n:28][cH:29][cH:30]1.[Na+:22].[Na+:23].[O:34]1[CH2:35][CH2:36][O:37][CH2:38][CH2:39]1>>[CH3:1][CH:2]1[CH2:3][C:4]([c:25]2[c:26]([N+:31](=[O:32])[O-:33])[cH:27][n:28][cH:29][cH:30]2)=[CH:5][C:6](=[O:8])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CC(=O)C=C(B2OC(C)(C)C(C)(C)O2)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cnccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CC1CC(=O)C=C(c2ccncc2[N+](=O)[O-])C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |